

Amphotericin B interaction with cholesterol in mammalian cells

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Interaction of **Amphotericin B** with Cholesterol in Mammalian Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin B (AmB) remains a critical, broad-spectrum antifungal agent for treating life-threatening systemic mycoses. Its mechanism of action is primarily based on its higher affinity for ergosterol, the main sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cells.[1][2] However, the interaction of AmB with cholesterol is far from negligible and is the primary driver of its significant dose-limiting toxicities, most notably nephrotoxicity.[3][4] This guide provides a comprehensive technical overview of the molecular interactions between **Amphotericin B** and cholesterol in mammalian cell membranes. It delineates the core mechanisms of action, including ion channel formation and the more recently proposed sterol sponge model, presents quantitative data on the biophysical and cytotoxic effects, details relevant experimental protocols, and maps the intracellular signaling pathways triggered by this interaction.

Core Mechanisms of Amphotericin B-Cholesterol Interaction

The therapeutic effect of AmB relies on its ability to compromise the integrity of the fungal cell membrane. This same activity, however, occurs to a lesser but clinically significant extent in host mammalian cells through its interaction with membrane cholesterol. Two primary models describe this interaction.

The Ion Channel/Pore Formation Model

The most established model posits that AmB molecules insert into the lipid bilayer and, in the presence of sterols, self-assemble into transmembrane pores or ion channels.^{[5][6]}

- **Structure:** These channels are often described by a "barrel-stave" architecture, where multiple AmB molecules align to form a pore.^{[6][7]} The hydrophobic polyene portion of AmB associates with the cholesterol molecules and lipid acyl chains, while the hydrophilic polyhydroxyl chains face inward, creating an aqueous channel.^{[7][8]} Molecular dynamics simulations and solid-state NMR suggest an assembly of seven or eight AmB molecules is required to form a stable channel.^{[7][9]}
- **Mechanism:** The formation of these pores in cholesterol-containing mammalian membranes requires the self-association of AmB into dimers or larger oligomers in the surrounding medium, whereas monomeric AmB is sufficient for channel formation in ergosterol-rich fungal membranes.^[10] Once formed, these channels disrupt the membrane's permeability barrier, leading to the leakage of monovalent ions like K⁺, Na⁺, H⁺, and Cl⁻, which dissipates the membrane potential and ultimately leads to cell death.^{[11][12]}

The Sterol Sponge Model

A more recent model proposes that AmB can act as a "sterol sponge," forming large, extramembranous aggregates that physically extract sterols from the cell membrane.^{[1][5]} This sequestration of essential sterols disrupts the structure and function of the membrane, interfering with numerous biological processes.^[1] However, studies using neutron reflectometry have shown that while AmB effectively extracts ergosterol from fungal model membranes, it does not extract cholesterol from mammalian model membranes, though it does insert into cholesterol-containing membranes to a high degree.^[1] This suggests that for mammalian cells, the pore formation model may be the more dominant mechanism of toxicity.

Quantitative Data on AmB-Cholesterol Interactions

The interaction between AmB and cholesterol has been quantified using various biophysical and cellular techniques. The following tables summarize key findings.

Table 1: Biophysical Effects of AmB on Cholesterol-Containing Membranes

Parameter	Experimental Condition	Result	Reference(s)
Membrane Resistance	Thin lipid membranes with sheep red cell phospholipids and cholesterol	At 10^{-6} M AmB, DC resistance dropped from $\sim 10^8$ to $\sim 10^2$ ohm-cm ²	[11]
Pore Diameter	Solid-supported monolayers with phosphatidylcholine and ergosterol	~ 15 nm (observed via Atomic Force Microscopy)	[13]
Complex Stoichiometry	Monolayers of AmB and cholesterol	Primarily 1:1 AmB:cholesterol complex formation	[14]
Membrane Order	Dipalmitoylphosphatidylcholine (DPPC) bilayers with cholesterol	AmB increases the orientational order of lipid acyl chains	[15]
Ion Permeability	Cholesterol-containing egg phosphatidylcholine vesicles	AmB induces fast K ⁺ efflux	[16]

Table 2: Cytotoxicity of Amphotericin B in Mammalian Cell Lines

Cell Line	AmB Concentration	Assay	Key Finding	Reference(s)
Epithelial Kidney (Vero, MDCK)	4 µg/mL	XTT	30-35% cell death	[10]
Porcine Kidney Tubular (LLC-PK1)	5-20 µg/mL	Cell Viability/LDH	Significant loss of cell viability	[17]
Porcine Kidney Tubular (LLC-PK1)	1-2.5 µg/mL	DNA Fragmentation ELISA	Dose-dependent increase in apoptosis (49% to 93%)	[18]
Human Monocytic (THP1)	500 µg/L	MTS / LDH	Significant cytotoxicity observed	[19]
Mouse Osteoblasts & Fibroblasts	5-10 µg/mL	alamarBlue®	Sublethal toxicity; decreased proliferation	[20]
Mouse Osteoblasts & Fibroblasts	≥100 µg/mL	alamarBlue® / MTT	Lethal; complete cell death	[20]

Cellular Consequences and Signaling Pathways

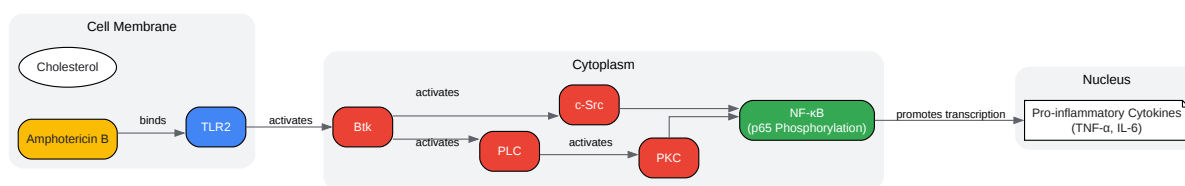
Beyond direct membrane permeabilization, the interaction of AmB with cholesterol in mammalian cells triggers specific stress and inflammatory signaling pathways.

Apoptosis

At therapeutic concentrations, AmB induces programmed cell death (apoptosis) in renal tubular cells.[18] This process is characterized by histone-associated DNA fragmentation and is mediated by key apoptotic enzymes like caspase-3.[18] This apoptotic mechanism is considered a major contributor to AmB-induced nephrotoxicity.

Pro-inflammatory Signaling

AmB is recognized by the innate immune system, leading to a pro-inflammatory response. This signaling is initiated by the binding of AmB to Toll-like Receptor 2 (TLR2) on the surface of immune cells like monocytes and macrophages.[21][22] This triggers a downstream cascade that results in the production of inflammatory cytokines.



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Caption: AmB-induced pro-inflammatory signaling cascade in mammalian immune cells.

Key Experimental Protocols

Studying the complex interaction between AmB and cholesterol requires a multi-faceted approach utilizing various specialized techniques.

Protocol: Assessing AmB Cytotoxicity using MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

- **Cell Plating:** Seed mammalian cells (e.g., LLC-PK1 kidney cells) in a 96-well plate at a density of $1-2 \times 10^4$ cells/well and allow them to adhere overnight in a CO₂ incubator.
- **Drug Treatment:** Prepare serial dilutions of **Amphotericin B** in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the AmB dilutions (e.g., ranging from 1 to 50 µg/mL) and control medium to the respective wells.

- Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Protocol: Measuring Membrane Permeabilization via K⁺ Leakage Assay

This method directly assesses the formation of functional pores by measuring the efflux of intracellular potassium.

- Cell Preparation: Culture mammalian cells to confluence, harvest them, and wash them three times with a K⁺-free buffer (e.g., choline-based buffer) to remove extracellular potassium.
- Cell Suspension: Resuspend the final cell pellet in the K⁺-free buffer to a known cell density.
- Drug Exposure: Aliquot the cell suspension into microcentrifuge tubes. Add **Amphotericin B** to achieve the desired final concentrations. Include a positive control (e.g., a cell-lysing agent like Triton X-100) and a negative control (buffer only).
- Incubation: Incubate the tubes at 37°C for a defined time course (e.g., taking samples at 0, 15, 30, and 60 minutes).
- Separation: At each time point, rapidly pellet the cells by centrifugation.

- **Supernatant Analysis:** Carefully collect the supernatant, which contains the leaked K^+ .
- **Quantification:** Measure the K^+ concentration in the supernatant using Atomic Absorption Spectrometry or an Ion-Selective Electrode.
- **Analysis:** Express the K^+ leakage as a percentage of the total intracellular K^+ released by the positive control.

Protocol: Characterizing AmB-Sterol Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

- **Sample Preparation:** Prepare a solution of cholesterol-containing liposomes or micelles in a suitable buffer. Prepare a concentrated solution of **Amphotericin B** in the same buffer. Degas both solutions thoroughly.
- **Instrument Setup:** Load the liposome solution into the sample cell of the calorimeter and the AmB solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).
- **Titration:** Perform a series of small, sequential injections of the AmB solution into the sample cell. The instrument measures the minute heat changes (endothermic or exothermic) that occur with each injection as the AmB binds to the cholesterol in the liposomes.
- **Data Acquisition:** A binding isotherm is generated by plotting the heat change per injection against the molar ratio of AmB to cholesterol.
- **Data Analysis:** Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters of the interaction (K_d , n , ΔH , and ΔS).

Conclusion and Future Directions

The interaction of **Amphotericin B** with cholesterol in mammalian cells is a complex process that is central to the drug's toxicity profile. While the formation of ion-permeable pores is the most well-documented mechanism of cell injury, the activation of pro-inflammatory signaling

pathways contributes significantly to the overall adverse effects. A thorough understanding of these interactions at the molecular and cellular level is paramount for the rational design of new AmB derivatives or lipid-based formulations that retain broad antifungal efficacy while minimizing host cell toxicity.[3][23] Future research should focus on further elucidating the structural differences between AmB-ergosterol and AmB-cholesterol complexes to identify molecular determinants that can be exploited to enhance the drug's therapeutic index.

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- To cite this document: BenchChem. [Amphotericin B interaction with cholesterol in mammalian cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667258#amphotericin-b-interaction-with-cholesterol-in-mammalian-cells>]

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